molecular formula C17H23NO3 B5731060 1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE

1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE

Cat. No.: B5731060
M. Wt: 289.4 g/mol
InChI Key: GIHSEACCXIKGDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE typically involves multiple steps, starting with the preparation of the oxane and pyrrolidine precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. For instance, the methoxyphenyl group can be introduced through a nucleophilic substitution reaction, followed by the formation of the oxane ring via cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methoxy group to form different functional groups.

    Reduction: The compound can be reduced to alter its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The methoxyphenyl group plays a crucial role in binding to target proteins, while the pyrrolidine ring influences the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-METHOXYPHENYL)OXANE-4-CARBONYL]PYRROLIDINE is unique due to its combination of the methoxyphenyl group and the oxane ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(4-methoxyphenyl)oxan-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-15-6-4-14(5-7-15)17(8-12-21-13-9-17)16(19)18-10-2-3-11-18/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHSEACCXIKGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.